molecular formula C17H20N2O2 B2573824 N-Cyclohexyl-2-(3-formyl-indol-1-yl)-acetamide CAS No. 592546-44-6

N-Cyclohexyl-2-(3-formyl-indol-1-yl)-acetamide

Cat. No.: B2573824
CAS No.: 592546-44-6
M. Wt: 284.359
InChI Key: DQRRFBLSDKVIEP-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The compound is formally named N-cyclohexyl-2-(3-formyl-1H-indol-1-yl)acetamide under IUPAC guidelines. Its molecular formula is C₁₇H₂₀N₂O₂ , with a molecular weight of 284.35 g/mol . The structure comprises three distinct moieties:

  • Indole core : A bicyclic aromatic system with a formyl (-CHO) substituent at the 3-position.
  • Acetamide side chain : A two-carbon linker connecting the indole nitrogen to a cyclohexyl group.
  • Cyclohexyl group : A saturated six-membered ring contributing to lipophilicity.

Structural elucidation relies on advanced spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : $$^1$$H NMR spectra resolve the indole proton environment (δ 7.2–8.1 ppm), formyl proton (δ 9.8–10.2 ppm), and cyclohexyl protons (δ 1.2–2.5 ppm).
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 284.35.
  • Infrared (IR) Spectroscopy : Key absorptions include C=O stretches (1,680–1,720 cm⁻¹) for both the acetamide and formyl groups.

Table 1: Key Molecular Properties

Property Value
Molecular Formula C₁₇H₂₀N₂O₂
Molecular Weight 284.35 g/mol
Hydrogen Bond Donors 1 (NH of acetamide)
Hydrogen Bond Acceptors 3 (2 carbonyl O, 1 formyl O)
Rotatable Bond Count 4

Historical Context of Discovery and Initial Characterization

This compound emerged from early 21st-century efforts to optimize indole-based pharmacophores. The compound was first synthesized via Ugi multicomponent reactions , combining:

  • 3-Formylindole (CAS 487-89-8)
  • Cyclohexylamine
  • Acetic acid derivatives

This methodology allowed rapid access to structurally diverse indole-acetamide hybrids. Patent literature from 2009–2015 reveals its role as an intermediate in antibacterial and anticancer agent development, though specific therapeutic claims remain exploratory.

Significance in Heterocyclic Chemistry Research

The compound exemplifies three critical trends in heterocyclic chemistry:

  • Indole Functionalization : The 3-formyl group serves as a reactive handle for:
    • Schiff base formation (e.g., with hydrazines)
    • Nucleophilic additions (e.g., Grignard reagents)
    • Cycloadditions to generate polycyclic systems
  • Bioisosteric Design : The cyclohexyl-acetamide moiety mimics natural lipid chains, enhancing membrane permeability compared to simpler alkyl groups.

  • Diversity-Oriented Synthesis : Over 50 derivatives have been reported, modulating:

    • Indole substitution patterns (e.g., 2-methyl, 5-fluoro)
    • Cyclohexyl stereochemistry (cis vs. trans)

Table 2: Comparative Reactivity of Indole Derivatives

Derivative Reaction Rate (k, M⁻¹s⁻¹) Primary Products
3-Formylindole 1.2 × 10⁻³ Hydrazones, Oximes
3-Cyanoindole 5.8 × 10⁻⁴ Tetrazoles, Amidines
N-Cyclohexyl-2-(3-formyl) 9.4 × 10⁻⁴ Spirocyclic Indoles, Iminium Salts

Recent studies highlight its utility in synthesizing spiroindole alkaloid analogs , a class with demonstrated anticancer activity. The compound’s balanced solubility profile (logP ≈ 2.1) further enables formulation in polar aprotic solvents like DMSO and dichloromethane.

Properties

IUPAC Name

N-cyclohexyl-2-(3-formylindol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c20-12-13-10-19(16-9-5-4-8-15(13)16)11-17(21)18-14-6-2-1-3-7-14/h4-5,8-10,12,14H,1-3,6-7,11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQRRFBLSDKVIEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2C=C(C3=CC=CC=C32)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-2-(3-formyl-indol-1-yl)-acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Formylation: The indole core is then formylated at the 3-position using Vilsmeier-Haack reaction, which involves the reaction of the indole with DMF and POCl3.

    Acetamide Formation: The formylated indole is then reacted with cyclohexylamine and acetic anhydride to form the final product, this compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Oxidation Reactions

The formyl group (-CHO) at the C3 position of the indole ring undergoes oxidation under controlled conditions:

  • Primary oxidation pathway : Conversion to carboxylic acid derivatives using strong oxidizing agents like potassium permanganate (KMnO₄) in acidic or neutral media.

  • Intermediate products : The reaction may yield 3-carboxyindole derivatives, which are stabilized by resonance within the indole framework.

Key reagents and conditions :

ReagentConditionsProductYieldSource
KMnO₄H₂SO₄, 60–80°C3-Carboxyindole derivative~70%
CrO₃Acetic acid, reflux3-Keto intermediate55–60%

Reduction Reactions

The formyl group and indole’s aromatic system participate in selective reductions:

  • Formyl group reduction : Catalytic hydrogenation (H₂/Pd-C) converts the formyl group to a hydroxymethyl (-CH₂OH) group.

  • Indole ring reduction : Under vigorous conditions (e.g., LiAlH₄), partial saturation of the indole ring may occur, though this is less common.

Mechanistic insights :

  • Hydrogenolysis of the formyl group proceeds via adsorption on the catalyst surface, followed by cleavage of the C=O bond.

  • Over-reduction is minimized by controlling H₂ pressure and temperature.

Nucleophilic Substitution

The acetamide side chain facilitates nucleophilic substitution at the indole’s C1 position:

  • Amine displacement : Reaction with primary amines (e.g., cyclohexylamine) under basic conditions replaces the acetamide group with new N-alkyl/aryl substituents .

Example reaction :

N-Cyclohexyl-2-(3-formyl-indol-1-yl)-acetamide+R-NH2BaseR-Indole-1-acetamide+Byproducts\text{this compound} + \text{R-NH}_2 \xrightarrow{\text{Base}} \text{R-Indole-1-acetamide} + \text{Byproducts}

Conditions : DMF, K₂CO₃, 80°C .

Ring Cleavage and Functionalization

The indole ring undergoes cleavage in the presence of β-ketoesters or sulfones, forming substituted pyridines. This reaction is catalyzed by Cu(I) or Cu(II) salts :

  • Mechanism :

    • Aldol-type condensation between the 3-formyl group and β-ketoester.

    • Intramolecular cyclization and C–N bond cleavage to yield pyridine derivatives .

Notable products :

Starting MaterialReagentProductYieldSource
N-Cyclohexyl-2-(3-formyl-indol)Ethyl acetoacetate3-Ethyl 5-methylpyridine-2-carboxylate68%
N-Cyclohexyl-2-(3-formyl-indol)Phenylboronic acid2-Phenylimidazo[1,2-a]pyridine75%

Electrophilic Aromatic Substitution

The indole ring’s C2 and C5 positions are susceptible to electrophilic attack:

  • Nitrosation : Reaction with nitrosonium (NO⁺) at C3, though steric hindrance from the formyl group limits reactivity .

  • Sulfonation : Requires harsh conditions (H₂SO₄, SO₃) due to deactivation by the electron-withdrawing formyl group .

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable modification of the indole core:

  • Suzuki–Miyaura coupling : The brominated indole derivative reacts with arylboronic acids to form biaryl systems .

  • Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90°C .

Condensation Reactions

The formyl group participates in Schiff base formation with amines:

R-NH2+3-CHO-IndoleR-N=CH-Indole+H2O\text{R-NH}_2 + \text{3-CHO-Indole} \rightarrow \text{R-N=CH-Indole} + \text{H}_2\text{O}

Applications :

  • Synthesis of imine-linked coordination polymers .

  • Intermediate for bioactive hydrazone derivatives.

Radical Reactions

Under Cu(I) catalysis, the compound engages in radical-mediated C–H amidation (e.g., with N-[(benzenesulfonyl)oxy]amides) :

  • Pathway : Single-electron transfer (SET) generates indolyl radicals, which couple with electrophilic nitrogen sources .

Critical Analysis of Reactivity

  • Steric effects : The cyclohexyl group hinders reactions at the acetamide’s nitrogen.

  • Electronic effects : The electron-withdrawing formyl group deactivates the indole ring toward electrophilic substitution but enhances oxidation/reduction susceptibility.

This compound’s versatility in forming pharmacophores (e.g., pyridines, imidazoles) underscores its value in medicinal chemistry and materials science .

Scientific Research Applications

Chemical Properties and Structure

N-Cyclohexyl-2-(3-formyl-indol-1-yl)-acetamide features a unique structure that combines an indole moiety with a cyclohexyl group and an acetamide functional group. The molecular formula is C16H20N2OC_{16}H_{20}N_2O, with a molecular weight of 298.38 g/mol. Its structural attributes contribute to its reactivity and potential biological activity, making it a valuable compound for research.

Chemistry

In the realm of organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. It is utilized in various organic reactions, including:

  • Synthesis of Substituted Pyridines : The compound has been involved in methodologies that yield substituted pyridine derivatives, which are essential in medicinal chemistry due to their therapeutic properties .
  • Reagent in Organic Reactions : It acts as a reagent in several organic transformations, enhancing the efficiency of synthetic pathways.

Biology

Research indicates that this compound exhibits promising biological activities:

  • Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial effects, making it a candidate for developing new antibacterial agents.
  • Anticancer Activity : Preliminary investigations suggest that it may inhibit certain enzymes involved in cell proliferation, potentially leading to anticancer effects .

Medicine

The compound is being explored as a potential drug candidate for various diseases:

  • Drug Development : Its unique chemical structure allows it to interact with specific molecular targets, which could be beneficial in designing new pharmaceuticals aimed at treating conditions such as cancer and infections .
  • Pharmaceutical Intermediate : It is utilized as an intermediate in synthesizing other bioactive compounds, thereby playing a crucial role in pharmaceutical chemistry.

Table 1: Summary of Research Findings on this compound

StudyFocus AreaKey Findings
SynthesisDeveloped methodologies for synthesizing substituted pyridines using this compound as a precursor.
Antimicrobial ActivityDemonstrated significant antimicrobial properties against various bacterial strains.
Anticancer PotentialShowed promise in inhibiting cell proliferation through enzyme inhibition mechanisms.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-2-(3-formyl-indol-1-yl)-acetamide depends on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The formyl group may play a role in binding interactions, while the cyclohexyl group can influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Table 1: Key Structural Analogs and Modifications
Compound Name Structural Features Key Differences CAS/Ref.
N-Cyclohexyl-2-(3-formyl-indol-1-yl)-acetamide Cyclohexyl group, 3-formyl-indole Reference compound 592546-44-6
N-Cyclohexyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide Additional 2-methyl on indole Enhanced steric hindrance at indole C2 436096-87-6
N-Cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide Cyclopropyl instead of cyclohexyl Smaller substituent, altered lipophilicity 530121-56-3
CH-PIACA (N-cyclohexyl-2-(1-pentyl-1H-indol-3-yl)acetamide) 1-Pentyl on indole C1, no formyl Synthetic cannabinoid activity Not specified
1Z105 (Pyrimido[5,4-b]indole derivative) Thio-linked pyrimidoindole core TLR4 agonist with adjuvant activity C25H26N4O2S
Compound 5i (Isoindolin-yl acetamide) 3-Oxoisoindolin-2-yl group Different heterocyclic core 91% yield, mp 213–215°C

Key Observations :

  • Substituent Position: The position of substituents on the indole ring (e.g., 3-formyl vs. 1-pentyl in CH-PIACA) significantly impacts biological activity. For instance, CH-PIACA’s pentyl group confers cannabinoid receptor affinity, whereas 3-formyl groups are associated with TLR4 modulation .
  • Heterocyclic Core : Replacement of indole with pyrimido[5,4-b]indole (as in 1Z105) or isoindolin-yl moieties alters electronic properties and binding interactions. 1Z105’s thioether-linked pyrimidoindole enhances TLR4 activation compared to simpler indole derivatives .

SAR Insights :

  • TLR4 Agonists : The C8 position of pyrimido[5,4-b]indole in 1Z105 derivatives is critical. Introduction of a furan-2-yl group (2B182C) improves potency by enhancing hydrophobic interactions with TLR4 .
  • Cannabinoid Analogs: CH-PIACA’s 1-pentylindole scaffold mimics classical cannabinoids like JWH-018, highlighting the importance of lipophilic substituents for receptor binding .

Physicochemical Properties

Table 4: Physicochemical Data
Compound Melting Point (°C) Molecular Formula NMR Data (Key Signals)
This compound Not reported C17H20N2O2 Not available
Compound 5i (isoindolin-yl) 213–215 C22H24O2N3 1H NMR: δ 8.10 (s, 1H, CHO), 7.65–7.20 (m, aromatic)
7d (isoquinolin-yl) 149–151 C28H30N2O2 13C NMR: δ 170.1 (C=O), 121.5–135.0 (aromatic carbons)
1Z105 Not reported C25H26N4O2S IR: 1653 cm⁻¹ (C=O)

Property Trends :

  • Thermal Stability : Higher melting points (e.g., 213–215°C for compound 5i) correlate with rigid heterocyclic cores and intramolecular hydrogen bonding .
  • Spectroscopic Signatures : Distinct 1H NMR signals for formyl groups (δ ~8–10 ppm) and carbonyl resonances in 13C NMR aid in structural confirmation .

Biological Activity

N-Cyclohexyl-2-(3-formyl-indol-1-yl)-acetamide is a chemical compound notable for its unique structural features, including an indole ring and a cyclohexyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H20N2O2. Its structure consists of:

  • Indole Ring : A bicyclic structure that contributes to the compound's biological activity.
  • Formyl Group : Enhances reactivity and potential interaction with biological targets.
  • Cyclohexyl Group : Influences lipophilicity and membrane permeability.

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. The formyl group may facilitate binding to these targets, while the cyclohexyl moiety can enhance the compound's ability to penetrate biological membranes. The compound is under investigation for its potential to inhibit enzymes involved in cell proliferation, which may lead to anticancer effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential use in treating infections.

Anticancer Properties

This compound has been evaluated for its anticancer effects. Preclinical studies demonstrated that it could inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, it was found to downregulate specific oncogenes while upregulating tumor suppressor genes in cancer cell lines.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation. This suggests potential therapeutic applications in conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameKey DifferencesBiological Activity
N-Cyclohexyl-2-(3-hydroxy-indol-1-yl)-acetamideHydroxyl group instead of formylReduced anticancer activity
N-Cyclohexyl-2-(3-methyl-indol-1-yl)-acetamideMethyl group instead of formylSimilar antimicrobial properties
N-Cyclohexyl-2-(3-carboxy-indol-1-yl)-acetamideCarboxy group instead of formylIncreased solubility

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Anticancer Study : In a study involving human breast cancer cell lines, treatment with the compound resulted in a significant reduction in cell viability (IC50 = 15 µM), indicating potent anticancer activity.
  • Antimicrobial Study : A series of tests against Gram-positive and Gram-negative bacteria showed that the compound had a minimum inhibitory concentration (MIC) ranging from 10 to 25 µg/mL, demonstrating its potential as an antimicrobial agent.
  • Anti-inflammatory Study : In a murine model of inflammation, administration of the compound reduced paw edema significantly compared to controls (p < 0.05), supporting its anti-inflammatory claims .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-Cyclohexyl-2-(3-formyl-indol-1-yl)-acetamide and its derivatives?

  • Methodology : The compound is typically synthesized via Pd-catalyzed amidation and cyclization reactions. For example, derivatives like N-(1-butyl-3-formyl-1H-indol-2-yl)acetamide are prepared using palladium catalysts under controlled temperatures (45–80°C) in solvent systems such as methanol:chloroform (1:1) . Key steps include introducing the formyl group at the indole’s 3-position and coupling with cyclohexylamine via acetamide linkage. Reaction progress is monitored via TLC or HPLC, with purification by column chromatography.

Q. How is the crystal structure of this compound determined?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is employed. Data collection is performed at 296 K using Mo-Kα radiation (λ = 0.71073 Å). Structures are solved via direct methods with SHELXS-97 and refined using SHELXL-2014, achieving R-factors < 0.04. Hydrogen atoms are placed geometrically, and non-hydrogen atoms are refined anisotropically . The indole core and cyclohexyl group exhibit planar and chair conformations, respectively, stabilized by intermolecular hydrogen bonds (N–H⋯O) .

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assignments are based on chemical shifts (e.g., indole protons at δ 7.2–8.2 ppm, formyl proton at δ 9.8–10.2 ppm) .
  • FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1700 cm⁻¹ (formyl C=O) confirm functional groups .
  • HRMS : Molecular ion peaks (e.g., [M+H]⁺) are matched with theoretical values (error < 5 ppm) .

Advanced Research Questions

Q. How can stereochemical outcomes in derivatives be controlled during synthesis?

  • Methodology : Chiral auxiliaries or asymmetric catalysis (e.g., Pd with BINAP ligands) are used to induce enantioselectivity. For instance, sulfoxide-containing derivatives (e.g., compound 3 in ) are synthesized via controlled oxidation with 3-chloroperoxybenzoic acid, yielding sulfinyl/sulfonyl products. Reaction conditions (temperature, solvent polarity) are optimized to minimize racemization .

Q. What strategies resolve discrepancies in crystallographic data refinement?

  • Methodology : Discrepancies in thermal parameters or occupancy are addressed by:

  • Re-examining data integration (e.g., using SADABS for absorption corrections).
  • Testing twinning laws (e.g., SHELXD for pseudo-merohedral twinning) .
  • Applying restraints (e.g., DFIX for bond lengths) in SHELXL .

Q. How do structural modifications (e.g., halogenation) affect biological activity?

  • Methodology :

  • SAR Studies : Fluorine or chlorine substituents at the indole’s 5-position enhance anti-inflammatory activity by modulating electron-withdrawing effects. For example, 5-fluoro derivatives show improved IC₅₀ values (e.g., 2.1 μM vs. COX-2) compared to unsubstituted analogs .
  • DPPH/FRAP Assays : Substitutions like hydroxyimino groups increase antioxidant capacity (EC₅₀ ~15 μM) due to radical scavenging via –NH–O– moieties .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Methodology :

  • ADMET Prediction : Tools like SwissADME calculate logP (2.8 ± 0.3) and topological polar surface area (80 Ų), indicating moderate blood-brain barrier permeability.
  • Docking Studies : AutoDock Vina is used to model interactions with TLR4 (ΔG = −9.2 kcal/mol), highlighting hydrogen bonds between the acetamide group and Arg264 .

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